3-Fold Superior sEH Inhibitory Potency vs. Monomeric Isomahanine — Direct Head-to-Head Enzymatic Comparison
In a direct head-to-head evaluation conducted under identical assay conditions, Bispyrafoline D (bisisomahanine, compound 3) inhibited soluble epoxide hydrolase (sEH) with an IC₅₀ of 7.7 ± 1.2 µM, representing an approximately 2.9-fold greater potency than its monomeric counterpart isomahanine (compound 2), which exhibited an IC₅₀ of 22.5 ± 1.7 µM [1]. By contrast, the monomeric carbazole murrayafoline-A (compound 1), which lacks the chromene ring present in both isomahanine and Bispyrafoline D, displayed no measurable sEH inhibitory activity at 100 µM [1]. The positive control AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid butyl ester) yielded an IC₅₀ of 12.2 ± 4.1 nM under the same conditions [1]. All IC₅₀ values were determined using a fluorescence-based sEH assay with PHOME as substrate, monitoring at excitation/emission wavelengths of 330/465 nm, with compounds tested in triplicate at concentrations spanning 0–100 µM [1].
(~2.9-fold difference; monomer inactive at 100 µM)
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.7 ± 1.2 µM |
| Comparator Or Baseline | Isomahanine: 22.5 ± 1.7 µM; Murrayafoline-A: no inhibition at 100 µM; AUDA (positive control): 12.2 ± 4.1 nM |
| Quantified Difference | 2.9-fold more potent than isomahanine; >13-fold selectivity window vs. inactive murrayafoline-A |
| Conditions | Fluorescence-based sEH assay using PHOME substrate; excitation 330 nm, emission 465 nm; triplicate experiments; inhibitor concentrations 0–100 µM (Kim et al., 2016) |
Why This Matters
A 3-fold IC₅₀ advantage directly translates to lower compound consumption per assay, reduced solvent exposure in cell-based follow-ups, and a wider dynamic range for dose-response studies—practical considerations that affect experimental design and procurement quantity decisions.
- [1] Kim JH, Morgan AMA, Tai BH, Van DT, Cuong NM, Kim YH. Inhibition of soluble epoxide hydrolase activity by compounds isolated from the aerial parts of Glycosmis stenocarpa. J Enzyme Inhib Med Chem. 2016;31(4):640-644. doi:10.3109/14756366.2015.1057719. View Source
